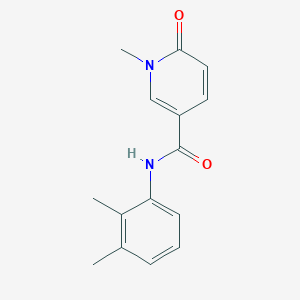
N-(3-fluorophenyl)-1-methyl-6-oxopyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-1-methyl-6-oxopyridine-3-carboxamide, commonly known as FMePy, is a chemical compound that belongs to the class of pyridine carboxamides. FMePy has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
FMePy inhibits HDAC by binding to its catalytic site, thereby preventing the deacetylation of histones. This leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. FMePy has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase.
Biochemical and Physiological Effects
FMePy has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of HDAC activity, and inhibition of cancer cell proliferation. FMePy has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMePy has several advantages for lab experiments, including its high potency as an HDAC inhibitor, its selectivity for cancer cells, and its ability to induce apoptosis in cancer cells. However, FMePy also has some limitations, including its low solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
FMePy has significant potential for future research in various fields, including cancer treatment, anti-inflammatory therapy, and epigenetic regulation. Some of the future directions for FMePy research include the development of more potent and selective HDAC inhibitors, the identification of new targets for FMePy, and the investigation of FMePy's effects on other diseases and conditions.
Conclusion
In conclusion, FMePy is a promising chemical compound with significant potential for various applications in medicinal chemistry, biochemistry, and pharmacology. Its ability to inhibit HDAC and induce apoptosis in cancer cells makes it a promising candidate for cancer treatment. Further research is needed to fully understand the biochemical and physiological effects of FMePy and its potential applications in various fields.
Métodos De Síntesis
FMePy can be synthesized using various methods, including the reaction of 3-fluoroaniline with methyl 2-pyridinecarboxylate in the presence of a catalyst. Another method involves the reaction of 3-fluoroaniline with 2-chloro-6-methylpyridine-3-carboxylic acid followed by the addition of triethylamine and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain FMePy.
Aplicaciones Científicas De Investigación
FMePy has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been identified as a potent inhibitor of histone deacetylase (HDAC), an enzyme that plays a crucial role in regulating gene expression. FMePy has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDAC activity, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-16-8-9(5-6-12(16)17)13(18)15-11-4-2-3-10(14)7-11/h2-8H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZHCEVPDXHCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-1-methyl-6-oxopyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)
![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)

![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)
![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)

![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)


![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)
![2-[1-(3,4-Difluorophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7559533.png)